

Zomiradomide (KT-413): A Technical Guide to its Discovery and Development

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Compound of Interest		
Compound Name:	Zomiradomide	
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Executive Summary

Zomiradomide (KT-413) is a first-in-class, orally bioavailable, dual-mechanism targeted protein degrader developed by Kymera Therapeutics. It is designed to address cancers with activating mutations in the myeloid differentiation primary response 88 (MYD88) gene, particularly the activated B-cell (ABC) subtype of diffuse large B-cell lymphoma (DLBCL). Zomiradomide functions as both a heterobifunctional proteolysis-targeting chimera (PROTAC) and a molecular glue. This dual activity leads to the simultaneous degradation of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and the immunomodulatory imide drug (IMiD) substrates, Ikaros (IKZF1) and Aiolos (IKZF3). This coordinated degradation synergistically targets key prosurvival pathways in B-cell lymphomas, namely the MYD88-NF-kB and the IRF4-Type 1 interferon pathways, to elicit a potent anti-tumor response. Preclinical studies have demonstrated robust in vitro and in vivo activity, and Zomiradomide is currently being evaluated in a Phase 1 clinical trial for relapsed/refractory B-cell non-Hodgkin's lymphomas.

Introduction: The Rationale for Targeting IRAK4 and IMiD Substrates

A subset of ABC DLBCL is characterized by activating mutations in MYD88, most commonly the L265P mutation.[1] This mutation leads to the constitutive activation of IRAK4, a critical kinase and scaffold protein in the toll-like receptor (TLR) and interleukin-1 receptor (IL-1R)



signaling pathways.[2][3] The persistent activation of IRAK4 drives downstream signaling through the NF-kB pathway, promoting cancer cell proliferation and survival.[4] Due to IRAK4's dual catalytic and scaffolding functions, complete protein removal is considered a more effective therapeutic strategy than mere inhibition.[2][5]

Concurrently, the transcription factors Ikaros and Aiolos are crucial for B-cell development and are often implicated in B-cell malignancies. The degradation of these proteins, a mechanism employed by IMiD drugs like lenalidomide, has shown clinical efficacy in hematological cancers.[1][6] **Zomiradomide** was engineered to combine these two therapeutic strategies into a single molecule, aiming for a synergistic anti-tumor effect.[6]

Mechanism of Action: A Dual-Pronged Attack

Zomiradomide's innovative design allows it to function as both a PROTAC and a molecular glue.[2][5][7] The molecule comprises a ligand that binds to IRAK4, a linker, and a cereblon (CRBN) E3 ligase-binding moiety derived from thalidomide.[7][8]

- As a PROTAC: **Zomiradomide** forms a ternary complex between IRAK4 and the CRBN E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of IRAK4. This abrogates the downstream NF-κB signaling cascade.[4][7]
- As a Molecular Glue: The thalidomide-like component of **Zomiradomide** recruits Ikaros and Aiolos to the CRBN E3 ligase, similarly marking them for degradation.[1][7] The degradation of these transcription factors upregulates the Type I Interferon (IFN) signaling pathway, which has anti-proliferative and pro-apoptotic effects.[4][7]

This dual mechanism results in a powerful, synergistic anti-cancer effect by simultaneously inhibiting a key pro-survival pathway (NF-κB) and activating a tumor-suppressive pathway (Type I IFN).[4]

Preclinical Data In Vitro Activity

Zomiradomide has demonstrated potent and selective degradation of its target proteins and robust anti-proliferative activity in relevant cancer cell lines.



Parameter	Cell Line	Value	Reference
IRAK4 Degradation (DC50)	OCI-Ly10	6 nM	[7]
Ikaros Degradation (DC50)	OCI-Ly10	1 nM	[7]
Aiolos Degradation (DC50)	OCI-Ly10	2.0 nM	[9]
Cell Viability (IC50)	OCI-Ly10 (MYD88 L265P)	11 nM	[10]

In Vivo Efficacy

In preclinical xenograft models of MYD88-mutant DLBCL, **Zomiradomide** has shown significant anti-tumor activity.

Model	Dosing Regimen	Outcome	Reference
OCI-Ly10 Xenograft	3-30 mg/kg, p.o., once daily for 3 days	Inhibited tumor growth	[7][10]
OCI-Ly10 Xenograft	9 mg/kg, i.v., on days 1 and 2, every 3 weeks	Strong tumor regressions	[11]

Experimental Protocols Protein Degradation Assays (Western Blot)

- Cell Culture: OCI-Ly10 cells are cultured in appropriate media and seeded in 6-well plates.
- Compound Treatment: Cells are treated with varying concentrations of **Zomiradomide** or vehicle control (e.g., DMSO) for a specified duration (e.g., 6, 16, or 24 hours).
- Cell Lysis: After treatment, cells are washed with PBS and lysed using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.



- Protein Quantification: The total protein concentration in the lysates is determined using a BCA assay.
- SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against IRAK4, Ikaros, Aiolos, and a loading control (e.g., GAPDH or β-actin).
- Detection: The membrane is washed and incubated with a corresponding HRP-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
- Quantification: Band intensities are quantified using densitometry software. The level of the target protein is normalized to the loading control. The DC50 (concentration at which 50% degradation is achieved) is calculated from the dose-response curve.

Cell Viability Assay (e.g., CellTiter-Glo®)

- Cell Seeding: OCI-Ly10 cells are seeded in 96-well plates at a predetermined density.
- Compound Treatment: Cells are treated with a serial dilution of **Zomiradomide** or vehicle control.
- Incubation: The plates are incubated for a specified period (e.g., 72 hours) under standard cell culture conditions.
- ATP Measurement: An equal volume of CellTiter-Glo® reagent is added to each well, and the
 plate is incubated to stabilize the luminescent signal.
- Luminescence Reading: The luminescence, which is proportional to the amount of ATP and thus the number of viable cells, is measured using a luminometer.
- Data Analysis: The IC50 (concentration at which 50% of cell growth is inhibited) is calculated by fitting the data to a dose-response curve.

OCI-Ly10 Xenograft Mouse Model

• Animal Husbandry: Immunocompromised mice (e.g., NOD-SCID) are used.

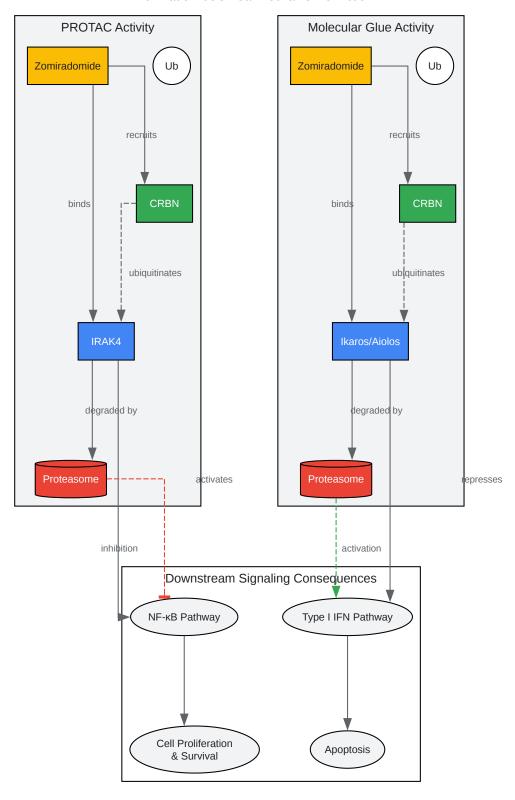


- Tumor Implantation: OCI-Ly10 cells are suspended in a suitable medium (e.g., Matrigel) and subcutaneously injected into the flank of each mouse.
- Tumor Growth Monitoring: Tumor volume is monitored regularly using caliper measurements (Volume = (length x width^2)/2).
- Randomization and Dosing: When tumors reach a specified size, the mice are randomized
 into treatment and control groups. Zomiradomide is administered via the specified route
 (e.g., oral gavage or intravenous injection) and schedule. The vehicle control is administered
 to the control group.
- Efficacy Evaluation: Tumor volumes and body weights are measured throughout the study. The primary endpoint is typically tumor growth inhibition or regression.
- Pharmacodynamic Analysis: At the end of the study, tumors and other tissues can be collected for analysis of target protein degradation by Western blot or immunohistochemistry.

Signaling Pathways and Experimental Workflows

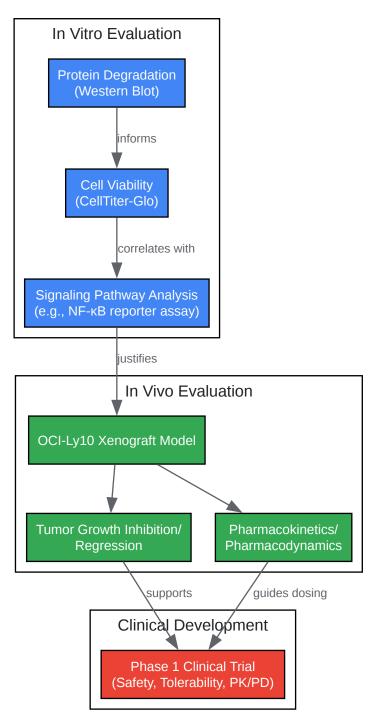


Zomiradomide's Dual Mechanism of Action





Preclinical Evaluation Workflow for Zomiradomide



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